

# Application Note: HPLC Method Development for (6RS)-Mefox Quantification

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Compound of Interest		
Compound Name:	(6RS)-Mefox	
Cat. No.:	B608964	Get Quote

#### 1. Introduction

This document outlines a systematic approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of **(6RS)-Mefox** in bulk drug substances or pharmaceutical formulations. The protocol covers initial method development, optimization, and validation parameters as per ICH guidelines.

## 2. Physicochemical Properties of (6RS)-Mefox

Property	Value
Molecular Formula	C20H23N7O7
Molecular Weight	473.44 g/mol
Stereochemistry	Epimeric at position 6
Synonyms	(4-((((RS)-2-Amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a][1][2][3]triazin-7-yl)methyl)amino)benzoyl)-L-glutamic Acid

## 3. Recommended Chromatographic Conditions (Starting Point)

Based on the analysis of structurally similar compounds, the following HPLC conditions are recommended as a starting point for method development.



Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 150 x 4.6 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV-Vis Diode Array Detector (DAD) at 280 nm
Run Time	30 minutes

## 4. Experimental Protocols

#### 4.1. Standard Solution Preparation

- Accurately weigh 10 mg of (6RS)-Mefox reference standard.
- Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with mobile phase).
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL in a volumetric flask with the mobile phase to obtain a stock solution of 100  $\mu g/mL$ .
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 50 μg/mL.

## 4.2. Sample Preparation

For bulk drug substance, prepare as described for the standard solution.



- For formulated products, accurately weigh a portion of the homogenized sample equivalent to 10 mg of (6RS)-Mefox.
- Disperse in a suitable solvent and sonicate for 15 minutes to extract the analyte.
- Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.
- Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

## 5. Method Validation Protocol

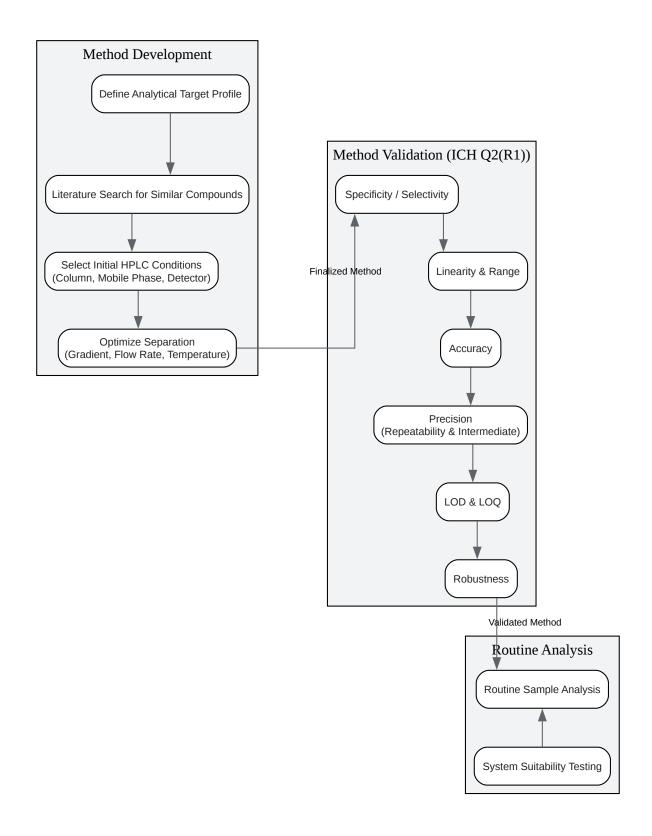
The developed method should be validated according to ICH Q2(R1) guidelines.

Validation Parameter	Acceptance Criteria
Specificity	The peak for (6RS)-Mefox should be well-resolved from any impurities or excipients. Peak purity should be evaluated using a DAD.
Linearity	A minimum of five concentrations. The correlation coefficient ( $r^2$ ) should be $\geq 0.999$ .
Range	The range should cover 80% to 120% of the test concentration.
Accuracy	Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)	The relative standard deviation (RSD) should be $\leq 2.0\%$ .
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness	The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).



# **Visualizations**

Experimental Workflow for HPLC Method Development and Validation

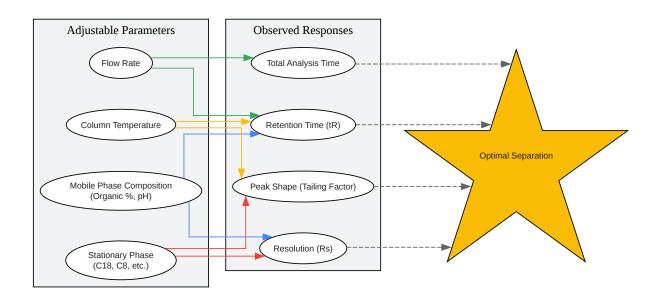




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Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship for Method Optimization



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- 2. GSRS [gsrs.ncats.nih.gov]



- 3. Mefox L Capsule | Price, Usage, Dosage, Composition, and Brand Substitutes Fixed-Dose Combination (FDC) Drug [genericdrugscan.com]
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